N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide
Description
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide is a synthetic compound featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 3-phenylpropanamide moiety.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-31-22-11-13-23(14-12-22)32(29,30)27-17-5-8-20-18-21(10-15-24(20)27)26-25(28)16-9-19-6-3-2-4-7-19/h2-4,6-7,10-15,18H,5,8-9,16-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGNEJYDTGXMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure. Subsequently, the 4-methoxybenzenesulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the 3-phenylpropanamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Production of reduced tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its biological activity has been explored in various assays, including its potential as an antitubulin agent.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to disrupt microtubule formation in cancer cells.
Industry: It can be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through the disruption of microtubule formation, which is crucial for cell division. By interfering with this process, it can inhibit the growth of cancer cells. The molecular targets include tubulin proteins, and the pathways involved are related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)-N-((R)-6-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)propanamide (14k) and 14l ()
- Key Structural Differences: 14k/14l: Feature amino acid-like side chains (e.g., 4-hydroxy-2,6-dimethylphenyl) and bulky hydrophobic groups (naphthalen-1-ylmethyl or dihydroindenyl) at the tetrahydroquinoline 6-position. Target Compound: Lacks the amino acid side chain but includes a 3-phenylpropanamide group, which may reduce opioid receptor selectivity compared to 14k/14l.
- Biological Implications :
(S)-2-Amino-N-((R)-6-(4-Hydroxybenzyl)-1,2,3,4-Tetrahydroquinolin-4-yl)-3-(4-Hydroxy-2,6-Dimethylphenyl)Propanamide (4f) ()
- Key Structural Differences :
- 4f : Contains a 4-hydroxybenzyl group at the 6-position and a hydroxylated phenyl side chain.
- Target Compound : Replaces hydroxy groups with a methoxybenzenesulfonyl moiety, reducing hydrogen-bonding capacity but enhancing lipophilicity.
- Biological Implications :
HDAC Inhibitors
(E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Acrylamide ()
- Key Structural Differences: HDAC Inhibitor: Includes a hydroxamic acid group (N-hydroxy acrylamide), critical for HDAC chelation, and a 4-methoxyphenylsulfonyl group.
- Biological Implications :
NOS Inhibitors ()
N-(1-(Piperidin-4-yl)-1,2,3,4-Tetrahydroquinolin-6-yl)Thiophene-2-Carboximidamide Dihydrochloride (70)
- Key Structural Differences :
- Compound 70 : Features a thiophene carboximidamide group and a piperidinyl substituent.
- Target Compound : Uses a 3-phenylpropanamide and 4-methoxybenzenesulfonyl group.
- Biological Implications: Compound 70’s thiophene and amidine groups likely enhance NOS binding via π-π stacking and ionic interactions. The target compound’s sulfonyl group may reduce NOS affinity but improve solubility or plasma protein binding .
MGAT2 Inhibitor ()
N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide
- Key Structural Differences :
- MGAT2 Inhibitor : Contains a trifluoroacetyl group and a sulfonamide linkage.
- Target Compound : Uses a propanamide chain and lacks fluorine substituents.
- Biological Implications :
Implications for Further Research
The target compound’s unique combination of a sulfonyl group and propanamide chain distinguishes it from analogs with known activities. Future studies should prioritize:
Target Identification: Screen against opioid receptors, HDACs, and NOS to clarify its mechanism.
ADME Profiling : Assess the impact of the 4-methoxybenzenesulfonyl group on solubility, plasma stability, and bioavailability.
Structural Optimization : Explore hybrid derivatives (e.g., incorporating hydroxamic acid or thiophene groups) to enhance selectivity for specific targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
